molecular formula C4H11ClFNO2S B6219366 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride CAS No. 2751610-17-8

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride

Cat. No.: B6219366
CAS No.: 2751610-17-8
M. Wt: 191.65 g/mol
InChI Key: QJHJJBOBYJEMKT-UHFFFAOYSA-N
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Description

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is a chemical compound with a molecular formula of C4H10ClFNO2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable products under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-chloropropane-1-sulfonyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 3-chloropropane-1-sulfonyl fluoride: This intermediate is synthesized by reacting propane-1-sulfonyl chloride with hydrogen fluoride.

    Reaction with Methylamine: The 3-chloropropane-1-sulfonyl fluoride is then reacted with methylamine in an aqueous or organic solvent to form 3-(methylamino)propane-1-sulfonyl fluoride.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism by which 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride exerts its effects involves the interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition prevents the enzyme from catalyzing its substrate, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(amino)propane-1-sulfonyl fluoride hydrochloride
  • 3-(ethylamino)propane-1-sulfonyl fluoride hydrochloride
  • 3-(dimethylamino)propane-1-sulfonyl fluoride hydrochloride

Uniqueness

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is unique due to its specific methylamino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2751610-17-8

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.65 g/mol

IUPAC Name

3-(methylamino)propane-1-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H10FNO2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3;1H

InChI Key

QJHJJBOBYJEMKT-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

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